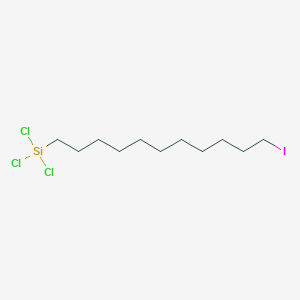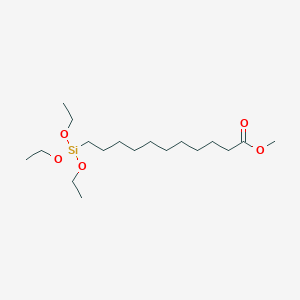
Methyl 11-(triethoxysilyl)undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 11-(triethoxysilyl)undecanoate, also known as MTU, is an organosilicon compound that has been widely used in a variety of scientific research and industrial applications. MTU is a derivative of the silane family, which is a class of compounds that contain silicon, oxygen and hydrogen atoms. MTU has been found to be a useful material for a range of applications due to its unique properties, such as its low volatility, low toxicity, and low reactivity.
Applications De Recherche Scientifique
Methyl 11-(triethoxysilyl)undecanoate has been used in a variety of scientific research applications, such as in biochemistry, material science, and nanotechnology. In biochemistry, Methyl 11-(triethoxysilyl)undecanoate has been used in the study of enzyme kinetics, as well as in the study of protein-ligand interactions. In material science, Methyl 11-(triethoxysilyl)undecanoate has been used as a precursor for the synthesis of hybrid organic-inorganic materials. In nanotechnology, Methyl 11-(triethoxysilyl)undecanoate has been used to create nanostructures, such as nanowires and nanotubes.
Mécanisme D'action
The mechanism of action of Methyl 11-(triethoxysilyl)undecanoate is not fully understood. However, it is known that Methyl 11-(triethoxysilyl)undecanoate is a hydrophobic molecule, meaning that it is not readily soluble in water. This property allows Methyl 11-(triethoxysilyl)undecanoate to interact with proteins and other molecules in aqueous solutions, which can lead to changes in the structure and function of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 11-(triethoxysilyl)undecanoate are not fully understood. However, it is known that Methyl 11-(triethoxysilyl)undecanoate can interact with proteins and other molecules in aqueous solutions, which can lead to changes in the structure and function of these molecules. In addition, Methyl 11-(triethoxysilyl)undecanoate has been found to be an effective inhibitor of the enzyme lipoxygenase, which is involved in the production of inflammatory molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using Methyl 11-(triethoxysilyl)undecanoate in lab experiments is that it is a relatively non-toxic and non-volatile material. This makes it an ideal material for use in a variety of laboratory studies. Additionally, Methyl 11-(triethoxysilyl)undecanoate is relatively inexpensive and easy to obtain. The main limitation of using Methyl 11-(triethoxysilyl)undecanoate in lab experiments is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
In the future, Methyl 11-(triethoxysilyl)undecanoate could be used in a variety of applications, such as in the development of new materials, in the study of enzyme kinetics, and in the study of protein-ligand interactions. Additionally, Methyl 11-(triethoxysilyl)undecanoate could be used in the development of new drugs, as well as in the development of new nanostructures. Additionally, Methyl 11-(triethoxysilyl)undecanoate could be used in the development of new catalysts and in the study of enzyme inhibition. Finally, Methyl 11-(triethoxysilyl)undecanoate could be used in the development of new sensors and in the study of biochemical and physiological processes.
Méthodes De Synthèse
Methyl 11-(triethoxysilyl)undecanoate is synthesized by a process known as the hydrolysis of a silane. In this process, a silane molecule is reacted with a base, such as sodium hydroxide, to produce an alkoxysilane. This alkoxysilane is then reacted with a carboxylic acid, such as undecanoic acid, to produce Methyl 11-(triethoxysilyl)undecanoate. The reaction is typically carried out at a temperature of 80°C and a pressure of 1 atm.
Propriétés
IUPAC Name |
methyl 11-triethoxysilylundecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O5Si/c1-5-21-24(22-6-2,23-7-3)17-15-13-11-9-8-10-12-14-16-18(19)20-4/h5-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRWFSWOUMTYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC(=O)OC)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 11-(triethoxysilyl)undecanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

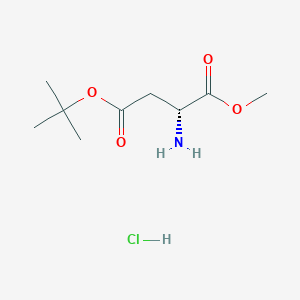
![2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone](/img/structure/B6342838.png)
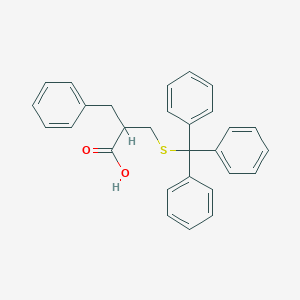
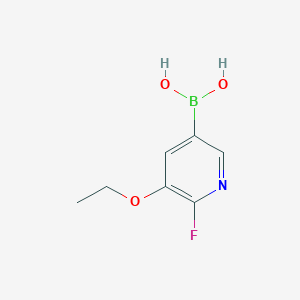
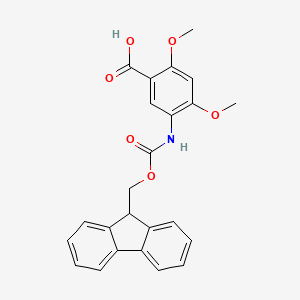
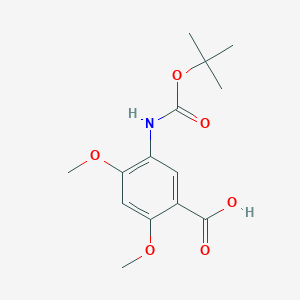
![3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342859.png)
![7-Azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B6342860.png)
![2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6342886.png)
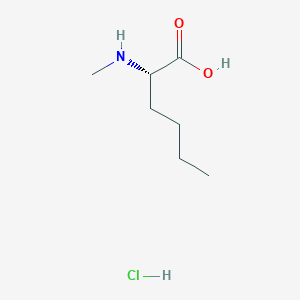
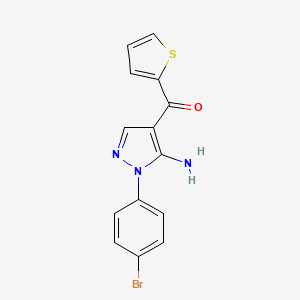
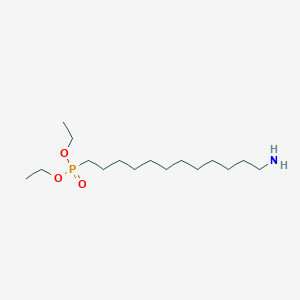
![(6-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-hexyl)phosphonic acid, 95%](/img/structure/B6342916.png)
